Rivaroxaban-13C6 is a stable isotope-labeled form of rivaroxaban, an oral anticoagulant that inhibits factor Xa, a crucial component in the coagulation cascade. This compound is primarily utilized in pharmacokinetic studies and therapeutic drug monitoring due to its unique properties and ability to provide insights into drug metabolism and interactions. Rivaroxaban itself is extensively used for the prevention and treatment of thromboembolic disorders, including deep vein thrombosis and pulmonary embolism.
Rivaroxaban-13C6 can be synthesized from its parent compound, rivaroxaban, through isotopic labeling processes. The use of stable isotopes such as carbon-13 allows researchers to trace the compound's behavior in biological systems without altering its chemical properties significantly.
Rivaroxaban-13C6 falls under the category of direct oral anticoagulants (DOACs) and is specifically classified as a factor Xa inhibitor. This classification is crucial for understanding its mechanism of action and therapeutic applications.
The synthesis of rivaroxaban-13C6 involves the incorporation of six carbon-13 atoms into the molecular structure of rivaroxaban. Various synthetic routes have been explored, but one notable method includes:
The synthesis typically requires careful control of reaction conditions (temperature, solvent choice) to ensure high yield and purity. For example, using acetonitrile as a solvent can enhance solubility and reaction kinetics, while maintaining a controlled environment minimizes side reactions.
The molecular formula for rivaroxaban-13C6 is C19H18ClN3O5S, where six hydrogen atoms are replaced with carbon-13 isotopes. This isotopic substitution does not significantly alter the chemical properties but allows for precise tracking in analytical studies.
Rivaroxaban-13C6 undergoes similar chemical reactions as its non-labeled counterpart. Key reactions include:
Analytical techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are employed to study these reactions quantitatively, allowing for detailed analysis of metabolic pathways.
Rivaroxaban exerts its anticoagulant effect by directly inhibiting factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby blocking the formation of fibrin clots.
Rivaroxaban-13C6 serves multiple scientific purposes:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: